![molecular formula C14H18Cl2N2O3S B4768498 1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4768498.png)
1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide
Overview
Description
1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It was first synthesized in 1985 and has since been extensively studied for its potential applications in scientific research.
Mechanism of Action
1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide acts as a selective antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. By blocking the action of adenosine at these receptors, 1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide can modulate various physiological processes, including neurotransmitter release, blood flow, and inflammation.
Biochemical and Physiological Effects:
1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cAMP formation, and the regulation of blood flow. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide in lab experiments is its high selectivity for adenosine A1 receptors, which allows for more precise modulation of these receptors. However, one limitation is that it can be difficult to obtain the compound in large quantities, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide. One area of interest is the use of 1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide as a therapeutic agent for various conditions, including Parkinson's disease and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide and its effects on various physiological processes. Finally, the development of new and more efficient synthesis methods for 1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide could help to expand its use in scientific research.
Scientific Research Applications
1-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has been used extensively in scientific research as a tool to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have potential applications in the treatment of various conditions, including Parkinson's disease, epilepsy, and stroke.
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methylsulfonyl]-N-methylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-17-14(19)10-4-3-7-18(8-10)22(20,21)9-11-12(15)5-2-6-13(11)16/h2,5-6,10H,3-4,7-9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQQYIWTLYSNOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-dichlorobenzyl)sulfonyl]-N-methylpiperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.